![molecular formula C8H5NO2S B3378025 Benzo[d]isothiazole-4-carboxylic acid CAS No. 1378831-60-7](/img/structure/B3378025.png)

Benzo[d]isothiazole-4-carboxylic acid

説明

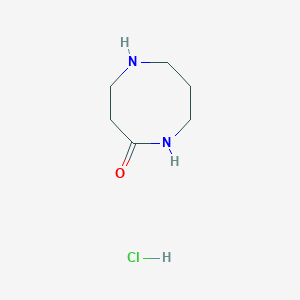

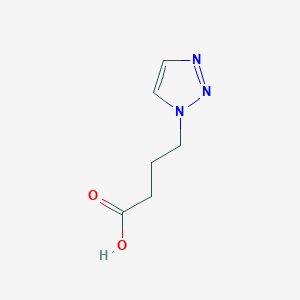

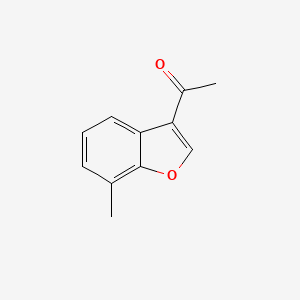

Benzo[d]isothiazole-4-carboxylic acid is a chemical compound with the molecular formula C8H5NO2S . It is a derivative of benzisothiazole, a class of sulfur-containing heterocycles .

Synthesis Analysis

The synthesis of benzothiazole compounds, including Benzo[d]isothiazole-4-carboxylic acid, has been achieved through various synthetic pathways. These include condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . For instance, Racane et al. reported the efficient synthesis of nitro-amidino benzothiazoles by a condensation reaction of nitro-substituted 2-aminobenzothiole with commercially available 4-nitrobenzoylchloride under reflux conditions in acetic acid (AcOH) for 4 hours .

Molecular Structure Analysis

The molecular structure of Benzo[d]isothiazole-4-carboxylic acid involves a benzene ring fused to an isothiazole ring .

Chemical Reactions Analysis

The chemistry of isothiazoles, including Benzo[d]isothiazole-4-carboxylic acid, has been extensively investigated. For instance, it was determined that direct lithiation of isothiazole with n-butyllithium occurs at C-5 . The position of lithiation was established by quenching the lithiated intermediate with methyl iodide to provide 5-methylisothiazole .

Physical And Chemical Properties Analysis

Benzo[d]isothiazole-4-carboxylic acid has a molecular weight of 179.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.

科学的研究の応用

Synthesis and Reactivity of Isothiazoles

Isothiazoles, including Benzo[d]isothiazole-4-carboxylic acid, represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis . They have unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine .

Green Chemistry

Benzo[d]isothiazole-4-carboxylic acid can be synthesized using green chemistry methods. This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Biochemistry and Medicinal Chemistry

Benzothiazoles, including Benzo[d]isothiazole-4-carboxylic acid, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Anti-Cancer Activity

Benzothiazoles have shown significant anti-cancer activity, making them of considerable interest in the field of medicinal chemistry .

Anti-Bacterial Activity

Benzothiazoles have also demonstrated anti-bacterial activity, further expanding their potential applications in medicinal chemistry .

Anti-Diabetic Activity

Research has indicated that benzothiazoles may have potential anti-diabetic properties .

Neuroprotective Activity

Benzothiazoles have shown neuroprotective activity, suggesting potential applications in the treatment of neurological disorders .

Enzyme Inhibition

Benzothiazoles have been found to inhibit several enzymes, indicating potential applications in various biochemical processes .

作用機序

Target of Action

Isothiazoles and their benzo-analogs have been extensively investigated due to their varied biological activities .

Mode of Action

It is known that molecules possessing isothiazole components have been shown to have antiviral, antibacterial, anticancer, and antifungal activities .

Biochemical Pathways

Compounds incorporating the isothiazole ring system have been demonstrated to be drug candidates for the treatment of a number of diverse conditions such as depression, schizophrenia, alzheimer’s, insomnia, pain, type 2 diabetes, diabetic retinopathy, rheumatoid arthritis, and psoriasis .

Result of Action

The varied biological activities attributed to compounds incorporating the isothiazole ring system suggest that they can have significant effects at the molecular and cellular levels .

将来の方向性

特性

IUPAC Name |

1,2-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-9-12-7/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWJXMIWKAYUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NSC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isothiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,2-dimethylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3377961.png)

![1-Cyanospiro[2.4]heptane-1-carboxylic acid](/img/structure/B3378008.png)

![3-Methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3378035.png)

![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)